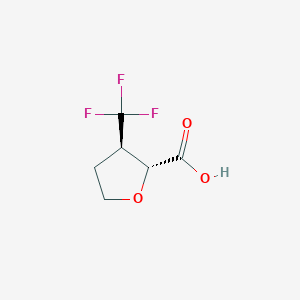

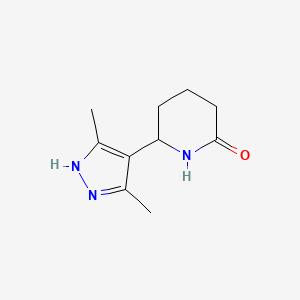

![molecular formula C12H20N2O4S B2977231 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea CAS No. 2097893-29-1](/img/structure/B2977231.png)

1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

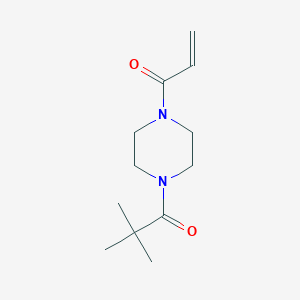

1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea, also known as TH-302, is a hypoxia-activated prodrug that selectively targets hypoxic tumor cells. Hypoxia is a common characteristic of solid tumors, which makes it difficult to treat with conventional chemotherapy. TH-302 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer treatment.

Applications De Recherche Scientifique

Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) explored the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, aiming to optimize the spacer length between pharmacophoric units. This research revealed that a linear ethoxyethyl chain could effectively replace a 4-piperidinylethyl spacer, maintaining high antiacetylcholinesterase activity with the correct substitutions. This indicates the potential of such flexible spacers in enhancing the interaction between pharmacophoric units and enzyme hydrophobic binding sites, suggesting a role in designing inhibitors with improved efficacy (Vidaluc et al., 1995).

Chemical Synthesis and Applications

Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids. This method achieves good yields without racemization under mild conditions, highlighting a cost-effective and environmentally friendly approach for urea synthesis. Such methodologies can be pivotal for developing new compounds for various applications, including material science and pharmaceuticals (Thalluri et al., 2014).

Material Science and Polymer Research

He et al. (2011) synthesized 5-Ethyl-5-(((2-oxo-1,3-dioxolan-4-yl)methoxy)methyl)-1,3-dioxan-2-one (BC56), a bifunctional coupler containing five- and six-membered ring carbonates. This compound, through selective reactions with primary amines, aids in preparing functional couplers and poly(hydroxyl urethane) or its oligomers. Such research contributes to material science by offering insights into synthesizing polymers with specific properties, such as thermal sensitivity or solubility, which are crucial for various industrial applications (He et al., 2011).

Environmental Impact and Photodegradation

Gatidou and Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea pesticides in water, providing valuable insights into the environmental impact and degradation pathways of these compounds. Understanding such processes is essential for assessing the ecological safety and designing compounds with reduced environmental persistence (Gatidou & Iatrou, 2011).

Propriétés

IUPAC Name |

1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4S/c1-17-6-4-13-12(16)14-9-10(18-7-5-15)11-3-2-8-19-11/h2-3,8,10,15H,4-7,9H2,1H3,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSXPJLBPTWKPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC(C1=CC=CS1)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

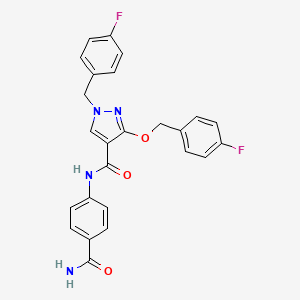

![5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2977150.png)

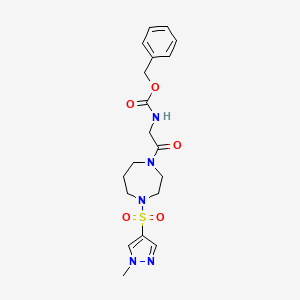

![3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2977166.png)

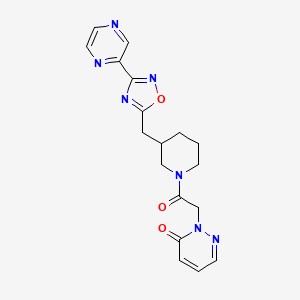

![N-cyclopentyl-2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2977170.png)

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2977171.png)